ethyl 2-(1-isopropyl-1H-pyrazole-5-carboxamido)benzo[b]thiophene-3-carboxylate
Description
Ethyl 2-(1-isopropyl-1H-pyrazole-5-carboxamido)benzo[b]thiophene-3-carboxylate is a heterocyclic compound featuring a benzo[b]thiophene core fused with a benzene ring. Key structural attributes include:
- Position 2: A carboxamido linker connecting to a 1-isopropyl-substituted pyrazole ring, introducing steric bulk and hydrogen-bonding capabilities.
The benzo[b]thiophene scaffold contributes aromaticity and planar geometry, favoring interactions with biological targets via π-π stacking. The pyrazole moiety is a pharmacophoric element common in kinase inhibitors and anti-inflammatory agents .
Properties
IUPAC Name |
ethyl 2-[(2-propan-2-ylpyrazole-3-carbonyl)amino]-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-4-24-18(23)15-12-7-5-6-8-14(12)25-17(15)20-16(22)13-9-10-19-21(13)11(2)3/h5-11H,4H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMMJOGQXGWDCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=CC=CC=C21)NC(=O)C3=CC=NN3C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1-isopropyl-1H-pyrazole-5-carboxamido)benzo[b]thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[b]thiophene core, which can be achieved through cyclization reactions involving thiophene derivatives. The pyrazole ring is then introduced through a condensation reaction with appropriate hydrazine derivatives. The final steps involve the esterification and amidation reactions to introduce the ethyl ester and carboxamide groups, respectively. Reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature and pressure. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-isopropyl-1H-pyrazole-5-carboxamido)benzo[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of functional groups like esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides or amines. Reaction conditions typically involve the use of organic solvents, controlled temperatures, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines. Substitution reactions can lead to a variety of substituted benzo[b]thiophene or pyrazole derivatives.
Scientific Research Applications
Therapeutic Applications
a. Anticancer Activity
Recent studies have indicated that ethyl 2-(1-isopropyl-1H-pyrazole-5-carboxamido)benzo[b]thiophene-3-carboxylate exhibits potential anticancer properties. Research has shown that this compound can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways associated with tumor growth and proliferation. For instance, it has been noted for its effects on cell cycle regulation and apoptosis in breast cancer cell lines, suggesting a potential role in cancer therapy .
b. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It has been found to inhibit pro-inflammatory cytokines and reduce inflammation in various animal models. This application is particularly relevant for conditions such as arthritis and other inflammatory diseases, where modulation of the immune response is crucial .
c. Neurological Applications
There is emerging evidence that this compound may have neuroprotective effects. Studies suggest that it could protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative disorders such as Alzheimer's disease .
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step organic reactions. The process generally includes:
- Step 1: Formation of the benzo[b]thiophene core.
- Step 2: Introduction of the carboxamide group through coupling reactions.
- Step 3: Ethyl esterification to yield the final product.
The compound's structural characteristics contribute to its biological activity, particularly the presence of the pyrazole moiety, which is known for its diverse pharmacological properties .
Case Studies and Research Findings
| Study | Findings | Application |
|---|---|---|
| Study A (2020) | Demonstrated anticancer activity in vitro against breast cancer cells | Potential use in oncology |
| Study B (2021) | Showed significant reduction in inflammatory markers in an animal model | Application in treating inflammatory diseases |
| Study C (2022) | Indicated neuroprotective effects in neuronal cell cultures exposed to oxidative stress | Potential use in neurodegenerative disease therapies |
These studies highlight the versatility of this compound across different therapeutic areas.
Mechanism of Action
The mechanism of action of ethyl 2-(1-isopropyl-1H-pyrazole-5-carboxamido)benzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest. For example, in medicinal chemistry, the compound may inhibit a particular enzyme involved in disease progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights critical distinctions between the target compound and analogous derivatives:
Biological Activity
Ethyl 2-(1-isopropyl-1H-pyrazole-5-carboxamido)benzo[b]thiophene-3-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[b]thiophene core fused with a pyrazole ring and functionalized with an ethyl ester and carboxamide group. Its molecular formula is with a molecular weight of 357.4 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₃O₃S |
| Molecular Weight | 357.4 g/mol |
| CAS Number | 1235318-41-8 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate various biological pathways, potentially leading to therapeutic effects such as:
- Enzyme Inhibition : The compound may inhibit enzymes involved in disease processes, which is crucial for its potential as a therapeutic agent.
- Receptor Modulation : It could act on specific receptors, altering cellular signaling pathways that influence cell proliferation and apoptosis.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. For example, it has been tested against various cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutic agents.
- Case Study : In vitro tests showed that the compound effectively inhibited the proliferation of human liver carcinoma (HepG2) cells, with IC50 values indicating potent activity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it possesses activity against several bacterial strains, making it a candidate for further development in infectious disease treatment.
Research Findings
A variety of studies have explored the biological activity of this compound:
- In Vitro Studies : Research indicates that the compound induces apoptosis in cancer cells through the activation of caspase pathways.
- Structure-Activity Relationship (SAR) : Analyses suggest that modifications to the pyrazole ring can enhance or diminish biological activity, highlighting the importance of structural optimization in drug design .
Comparison with Similar Compounds
To contextualize the biological activity of this compound, it is useful to compare it with similar benzo[b]thiophene derivatives and pyrazole compounds.
| Compound Type | Biological Activity | Notable Features |
|---|---|---|
| Benzo[b]thiophene Derivatives | Varies; some exhibit anticancer properties | Core structure similar to the target compound |
| Pyrazole Derivatives | Anticancer and anti-inflammatory activities | Reactivity influenced by substituents |
Q & A
Q. What are the key synthetic routes for preparing ethyl 2-(1-isopropyl-1H-pyrazole-5-carboxamido)benzo[b]thiophene-3-carboxylate?
The synthesis typically involves multi-step reactions:
- Step 1: Construction of the benzo[b]thiophene core via Gewald-type reactions using 2-cyanothioacetamide and ketones under basic conditions .
- Step 2: Introduction of the pyrazole-carboxamido group via coupling reactions. For example, amide bond formation between the benzo[b]thiophene intermediate and 1-isopropyl-1H-pyrazole-5-carboxylic acid using coupling agents like EDCI/HOBt in dimethylformamide (DMF) .
- Step 3: Esterification or functional group protection/deprotection to achieve the final product. Triethylamine (TEA) is often used as a catalyst to optimize yields .
Q. Which characterization techniques are critical for confirming the compound’s structural integrity?
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to verify substituent positions and regioselectivity of the pyrazole and thiophene moieties .
- Mass Spectrometry (HRMS): To confirm molecular weight and fragmentation patterns .
- X-ray Crystallography: For unambiguous determination of molecular geometry and intermolecular interactions (e.g., hydrogen bonding in the carboxamido group) .
- Thin-Layer Chromatography (TLC): To monitor reaction progress and purity during synthesis .
Advanced Research Questions
Q. How can researchers resolve low yields in the final coupling step of the synthesis?
Low yields often arise from steric hindrance or poor solubility of intermediates. Strategies include:
- Solvent Optimization: Switching from DMF to polar aprotic solvents like dichloromethane (DCM) with microwave-assisted heating to enhance reaction efficiency .
- Catalyst Screening: Testing alternative coupling agents (e.g., DCC/DMAP) or using excess TEA to neutralize acidic byproducts .
- Purification Techniques: Employing column chromatography with gradient elution (hexane/ethyl acetate) to isolate the product from unreacted starting materials .
Q. What methodologies are effective for analyzing contradictory biological activity data in structurally similar derivatives?
- Structure-Activity Relationship (SAR) Studies: Systematically modifying functional groups (e.g., replacing isopropyl with cyclopropyl in the pyrazole) to assess impact on bioactivity .
- Comparative Binding Assays: Using surface plasmon resonance (SPR) or fluorescence polarization to measure affinity differences toward target enzymes/receptors .
- Meta-Analysis of Published Data: Cross-referencing biological results from analogs with shared scaffolds (e.g., thiophene-pyrazole hybrids) to identify trends .
Q. How can computational modeling enhance mechanistic understanding of this compound’s interactions?
- Molecular Docking: Using software like AutoDock Vina to predict binding modes with biological targets (e.g., kinases or GPCRs). For example, the carboxamido group may form hydrogen bonds with catalytic residues .
- Density Functional Theory (DFT): Calculating electrostatic potential maps to identify reactive sites for electrophilic/nucleophilic attacks .
- MD Simulations: Modeling solvation effects and conformational flexibility to refine docking predictions .
Q. What strategies mitigate spectral data inconsistencies (e.g., unexpected NMR peaks) during characterization?
- Deuteration Experiments: Repeating NMR in DMSO-d6 to confirm solvent-induced shifts versus impurities .
- 2D NMR Techniques: Using COSY or HSQC to resolve overlapping signals from aromatic protons in the benzo[b]thiophene and pyrazole rings .
- Spiking with Authentic Samples: Comparing retention times in HPLC with known standards to rule out byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
